molecular formula C9H21NO B13224180 1-Amino-2,2,4-trimethylhexan-3-OL

1-Amino-2,2,4-trimethylhexan-3-OL

Cat. No.: B13224180
M. Wt: 159.27 g/mol
InChI Key: VYWRNCXSVJLGFB-UHFFFAOYSA-N
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Description

1-Amino-2,2,4-trimethylhexan-3-OL is an organic compound with the molecular formula C9H21NO and a molecular weight of 159.27 g/mol . This compound is characterized by the presence of an amino group and a hydroxyl group attached to a hexane backbone, making it a versatile molecule in various chemical reactions and applications.

Chemical Reactions Analysis

1-Amino-2,2,4-trimethylhexan-3-OL undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Amino-2,2,4-trimethylhexan-3-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Amino-2,2,4-trimethylhexan-3-OL exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding, further modulating the compound’s activity .

Comparison with Similar Compounds

1-Amino-2,2,4-trimethylhexan-3-OL can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts unique chemical and physical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

1-amino-2,2,4-trimethylhexan-3-ol

InChI

InChI=1S/C9H21NO/c1-5-7(2)8(11)9(3,4)6-10/h7-8,11H,5-6,10H2,1-4H3

InChI Key

VYWRNCXSVJLGFB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(C)(C)CN)O

Origin of Product

United States

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